molecular formula C28H34O9 B14810477 [(9S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-2,4,6,11,13,18-hexaen-8-yl] 2-methylbut-2-enoate

[(9S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-2,4,6,11,13,18-hexaen-8-yl] 2-methylbut-2-enoate

Cat. No.: B14810477
M. Wt: 514.6 g/mol
InChI Key: XDVOVYYAPHHHBE-KYRJKKBJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Schizantherin B is commonly extracted from Schisandra chinensis using ultrasonic extraction or a combination of ultrasonic and microwave techniques. The macroporous resin method is used to purify the extract .

Industrial Production Methods

Industrial production of Schizantherin B involves large-scale extraction from the fruit of Schisandra chinensis. The process typically includes drying the fruit, grinding it into a powder, and then using solvents like ethanol or methanol for extraction. The extract is then purified using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Schizantherin B undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Schizantherin B can lead to the formation of various oxidized lignans, while reduction can yield reduced lignan derivatives .

Scientific Research Applications

Schizantherin B has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Schisandrin
  • Schisandrin B
  • Schisantherin A
  • Schisanhenol
  • Deoxyschisandrin
  • Gomisin A

Uniqueness

Schizantherin B stands out due to its potent neuroprotective and hepatoprotective effects. While other similar compounds also exhibit various pharmacological properties, Schizantherin B’s ability to modulate multiple signaling pathways and its high bioavailability make it particularly valuable in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C28H34O9

Molecular Weight

514.6 g/mol

IUPAC Name

[(9S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-2,4,6,11,13,18-hexaen-8-yl] 2-methylbut-2-enoate

InChI

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9-12,15,20,26,30H,13H2,1-8H3/t15?,20?,26?,28-/m0/s1

InChI Key

XDVOVYYAPHHHBE-KYRJKKBJSA-N

Isomeric SMILES

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3C(=CC([C@]1(C)O)C)C=C4C(=C3OC)OCO4)OC)OC)OC

Canonical SMILES

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3C(=CC(C1(C)O)C)C=C4C(=C3OC)OCO4)OC)OC)OC

Origin of Product

United States

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